molecular formula C14H17BrO4 B175545 Diethyl 2-(3-bromobenzyl)malonate CAS No. 107558-73-6

Diethyl 2-(3-bromobenzyl)malonate

Cat. No.: B175545
CAS No.: 107558-73-6
M. Wt: 329.19 g/mol
InChI Key: RHFBUOOSCRTDLX-UHFFFAOYSA-N
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Description

Diethyl 2-(3-bromobenzyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C14H17BrO4 and its molecular weight is 329.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[(3-bromophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFBUOOSCRTDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453619
Record name Diethyl (3-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107558-73-6
Record name Diethyl (3-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 1.6 g) was suspended into 20 ml of dry tetrahydrofuran/15 ml of dry N,N-dimethyl formamide, and 7.6 ml of diethyl malonate was added dropwise under ice-cooling. The mixture was stirred for 15 minutes. A solution of 5 g of 3-bromobenzyl bromide/10 ml of dry tetrahydrofuran was then added, and stirred for 1 hour under ice-cooling. To the reaction solution was added ice-cold water, and extracted with ether, washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (Wakogel® C-200, n-hexane: ethyl acetate=10:1) to provide 5.41 g of the objective compound as colorless oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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